N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide
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Overview
Description
The compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)quinoline-8-sulfonamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a triazine ring, which is a class of nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and triazine rings are both aromatic and planar, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could make it a potential candidate for various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all influence its properties .Mechanism of Action
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The mode of action of this compound involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway affected by this compound is the amide coupling pathway , one of the most common reactions in organic chemistry . The compound is used as a reagent in this pathway, and its mechanism of action is similar to other common amide coupling reactions involving activated carboxylic acids .
Pharmacokinetics
The compound is known to be used in solution and solid-phase peptide synthesis , suggesting that it may have good solubility properties.
Result of Action
The result of the action of this compound is the formation of amides from the corresponding carboxylic acid and amine . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . It can also be used to make esters from the corresponding alcohol and carboxylic acid .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound can be used in water or aprotic solvent , suggesting that the solvent environment can impact its efficacy. Additionally, the compound is usually used in the chloride form, but the tetrafluoroborate salt is also commercially available , indicating that the counterion can also influence its stability and reactivity.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-23-14-18-12(19-15(20-14)24-2)9-17-25(21,22)11-7-3-5-10-6-4-8-16-13(10)11/h3-8,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILENGSZCEJIIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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